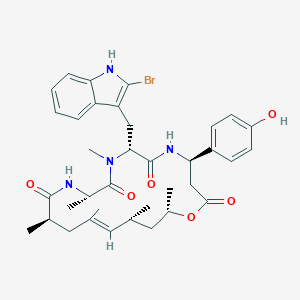

Jasplakinolide

Vue d'ensemble

Description

Jasplakinolide is a naturally occurring cyclic peptide from the marine sponge Jaspis johnstoni, known for its antiproliferative and fungicidal activity. It induces actin polymerization in vitro, significantly affecting Mg2+-actin more than Ca2+-actin. Competitive binding studies reveal that jasplakinolide competitively inhibits the binding of phalloidin to F-actin, suggesting its potential mechanism of action involves inducing actin polymerization or stabilizing actin filaments (Bubb et al., 1994).

Synthesis Analysis

The enantioselective total synthesis of jasplakinolide involves several key steps, including diastereoselective syn-aldol, ortho-ester Claisen rearrangement, and efficient conversion to a cyanide. The beta-amino acid unit is constructed utilizing nucleophilic addition to a chiral sulfinimine, leading to the synthesis of the polyketide template. This process demonstrates the complexity and sophistication required to synthetically produce jasplakinolide (Ghosh & Moon, 2007).

Molecular Structure Analysis

Conformational studies of jasplakinolide, especially when complexed with Li+, show preferential binding to specific carbonyl oxygens and the electrons of the aromatic system of the beta-tyrosine amino acid residue. This highlights the intricate interactions between jasplakinolide and metal ions, which may influence its biological activity and mechanism of action (Tabudravu et al., 2005).

Chemical Reactions and Properties

Jasplakinolide exhibits potent antifungal properties, comparable to those of miconazole nitrate, against Candida albicans. This cyclodepsipeptide disrupts the actin cytoskeleton by stabilizing filamentous actin (F-actin), serving as a unique cytotoxin and molecular probe (Scott et al., 1988).

Physical Properties Analysis

The synthesis and biological evaluation of jasplakinolide analogs emphasize the physical properties crucial for its actin cytoskeleton-disrupting activity. These analogs, maintaining similar activity to jasplakinolide, underline the importance of specific structural features for its biological functions (Ghosh et al., 2010).

Chemical Properties Analysis

New structures and bioactivity properties of jasplakinolide analogues from marine sponges have been studied, providing insight into its chemical diversity and biological potential. This research contributes to understanding the chemical basis of jasplakinolide's bioactivity, including cytotoxicity and microfilament disruption, which may lead to novel therapeutic agents (Robinson et al., 2010).

Applications De Recherche Scientifique

Actin Filament Dynamics and Cellular Studies

- Jasplakinolide's Impact on Actin Filaments : Jasplakinolide is recognized for its ability to induce actin polymerization in vitro and disrupt actin filaments in living cells. This effect is concentration and time-dependent, reversible, and has been observed in tobacco BY-2 cells (Ou, Chen, & Yuan, 2002).

- Binding Competitively with Phalloidin to F-actin : Jasplakinolide has been shown to bind to F-actin competitively with phalloidin, influencing actin polymerization and potentially exerting a cytotoxic effect by stabilizing pre-existing actin filaments (Bubb et al., 1994).

Antimalarial and Antifungal Properties

- Antimalarial Activity : Jasplakinolide demonstrates antimalarial activity by markedly decreasing parasitemia in Plasmodium falciparum, suggesting its potential in malaria treatment (Mizuno et al., 2002).

- Antifungal Applications : As a cyclodepsipeptide, jasplakinolide exhibits potent activity against Candida albicans, comparable to conventional antifungal agents (Scott, Boehme, & Matthews, 1988).

Potential in Cancer Research

- Cancer Research Utility : The role of jasplakinolide in disrupting actin filaments and inducing apoptosis makes it a significant tool in cancer research, particularly in studying the actin cytoskeleton and its implications in cancer cells (Holzinger, 2009).

- Inhibition of Prostate Carcinoma Growth : It has been found to inhibit the growth of prostate carcinoma cells, suggesting its potential as an anticancer agent (Senderowicz et al., 1995).

Kinetics of Actin Polymerization

- Influence on Actin Polymerization Kinetics : Detailed analysis of jasplakinolide's effects on actin polymerization kinetics provides insight into its paradoxical ability to stabilize actin filaments in vitro while disrupting them in vivo (Bubb et al., 2000).

Apoptosis Induction and Cell Function

- Apoptosis in Cell Lines : Jasplakinolide induces apoptosis in various transformed cell lines through a caspase-3-like protease-dependent pathway, distinguishing it from other apoptosis-inducing agents (Odaka, Sanders, & Crews, 2000).

- Effects on Cardiomyocyte Function : It influences human cardiomyocyte function and cardiac ion channel activity, which is critical for understanding its potential cardiotoxic effects (Schweikart et al., 2013).

Propriétés

IUPAC Name |

(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45BrN4O6/c1-20-15-21(2)17-23(4)47-32(43)19-30(25-11-13-26(42)14-12-25)40-35(45)31(18-28-27-9-7-8-10-29(27)39-33(28)37)41(6)36(46)24(5)38-34(44)22(3)16-20/h7-15,21-24,30-31,39,42H,16-19H2,1-6H3,(H,38,44)(H,40,45)/b20-15+/t21-,22-,23-,24-,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWYWHOHRVVHAP-DHKPLNAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45BrN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893487 | |

| Record name | Jasplakinolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jasplakinolide | |

CAS RN |

102396-24-7 | |

| Record name | jasplakinolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Jasplakinolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

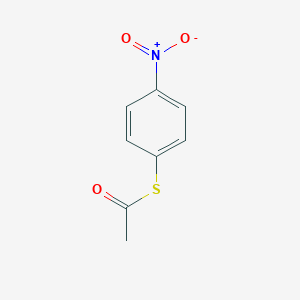

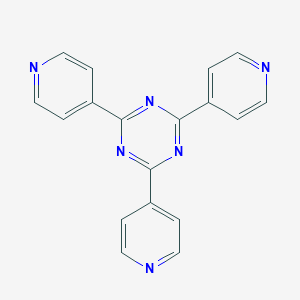

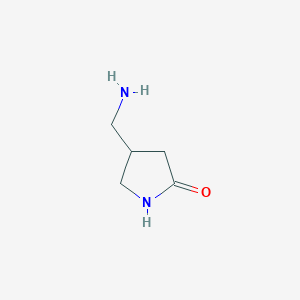

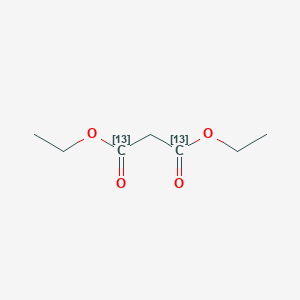

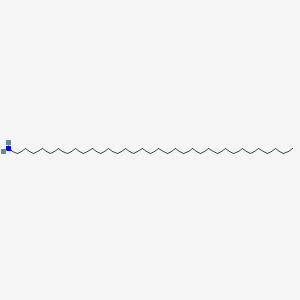

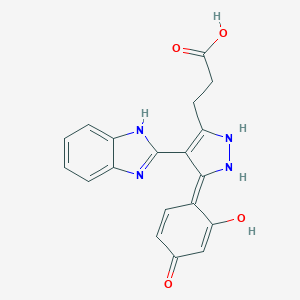

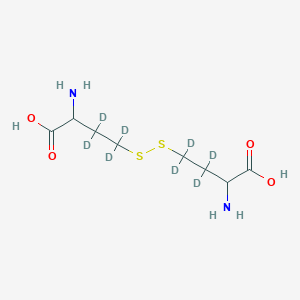

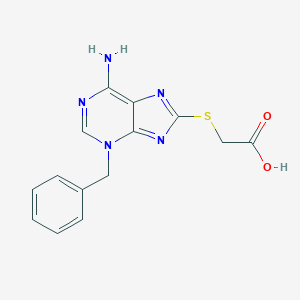

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)

![4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid](/img/structure/B32566.png)